![molecular formula C22H25O4S- B14631868 [({2-[(5-tert-Butyl[1,1'-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide CAS No. 56856-00-9](/img/structure/B14631868.png)
[({2-[(5-tert-Butyl[1,1'-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[({2-[(5-tert-Butyl[1,1’-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide is a complex organic compound characterized by its unique structural features, including a biphenyl group, a tert-butyl substituent, and a sulfinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [({2-[(5-tert-Butyl[1,1’-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of the tert-butyl group: This step may involve Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Attachment of the hex-3-yn-1-yl group: This can be done through a Sonogashira coupling reaction between an alkyne and an aryl halide.
Formation of the sulfinyl group: This step may involve the oxidation of a sulfide precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of [({2-[(5-tert-Butyl[1,1’-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide would likely involve optimization of the synthetic routes for large-scale production, including the use of continuous flow reactors and process intensification techniques to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
[({2-[(5-tert-Butyl[1,1’-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, Lewis acids.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Functionalized biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfinyl groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of [({2-[(5-tert-Butyl[1,1’-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The biphenyl core can interact with hydrophobic regions of proteins, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[({2-[(5-tert-Butyl[1,1’-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfonyl]oxidanide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
[({2-[(5-tert-Butyl[1,1’-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)thio]oxidanide: Similar structure but with a thioether group instead of a sulfinyl group.
Uniqueness
The uniqueness of [({2-[(5-tert-Butyl[1,1’-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
56856-00-9 |
|---|---|
Formule moléculaire |
C22H25O4S- |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
2-(4-tert-butyl-2-phenylphenoxy)hex-3-ynyl sulfite |
InChI |
InChI=1S/C22H26O4S/c1-5-6-12-19(16-25-27(23)24)26-21-14-13-18(22(2,3)4)15-20(21)17-10-8-7-9-11-17/h7-11,13-15,19H,5,16H2,1-4H3,(H,23,24)/p-1 |
Clé InChI |
GDFUOYGQWSDPHW-UHFFFAOYSA-M |
SMILES canonique |
CCC#CC(COS(=O)[O-])OC1=C(C=C(C=C1)C(C)(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


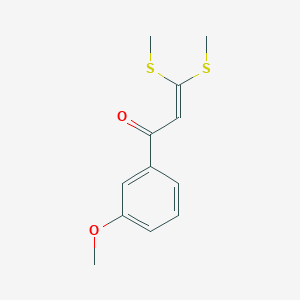
![2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14631789.png)
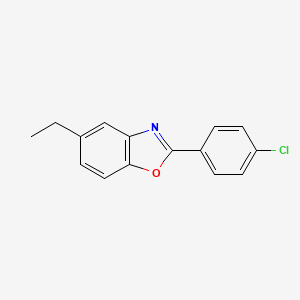
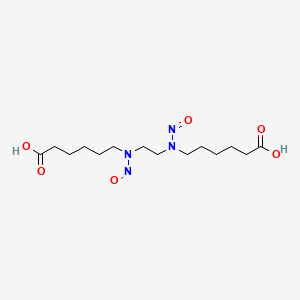
![3-[(1,3-Dioxolan-4-yl)methoxy]propanenitrile](/img/structure/B14631794.png)
![[(Pyridin-2-yl)methanesulfonyl]acetonitrile](/img/structure/B14631804.png)
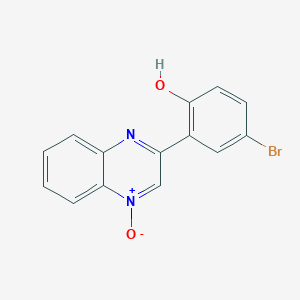
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14631817.png)
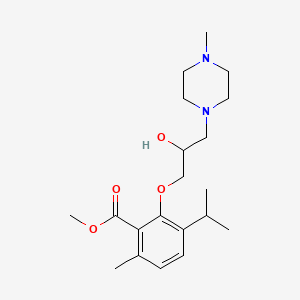

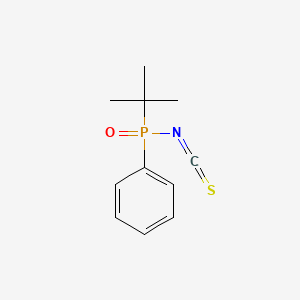
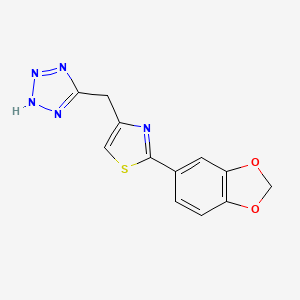
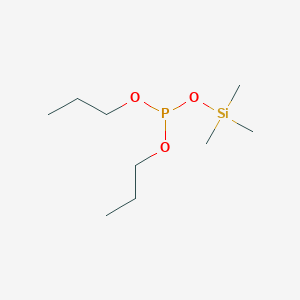
![{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene](/img/structure/B14631855.png)
